molecular formula C20H20N2O6S B2799952 Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 1164550-93-9

Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2799952
CAS No.: 1164550-93-9
M. Wt: 416.45
InChI Key: FEAGMRPCXHDOEJ-MRCUWXFGSA-N
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Description

Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate (CAS: 865200-00-6) is a heterocyclic compound featuring a benzothiazole core substituted with methoxy groups, an imino linkage, and a methyl ester moiety.

Properties

IUPAC Name

methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-25-13-5-6-16-17(10-13)29-20(22(16)11-18(23)28-4)21-19(24)12-7-14(26-2)9-15(8-12)27-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAGMRPCXHDOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a synthetic compound that exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its complex structure which includes:

  • A methoxy group
  • A benzothiazole moiety
  • An imine functional group

This unique arrangement contributes to its biological activities.

Research indicates that this compound functions primarily through the inhibition of specific enzymes and pathways involved in cellular processes. Notably, it has been shown to inhibit tyrosinase activity, which is crucial for melanin production. This inhibition is significant for potential applications in treating hyperpigmentation disorders.

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Studies have demonstrated that this compound effectively inhibits tyrosinase activity in both mushroom and mammalian systems:

  • IC50 Values : The compound exhibits varying IC50 values depending on the assay conditions. For instance, one study reported an IC50 value of 1.12 µM for its most potent analog against mushroom tyrosinase .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated strong antioxidant efficacy comparable to established antioxidants like ascorbic acid and α-tocopherol. This suggests potential applications in preventing oxidative stress-related diseases.

Case Study 1: Anti-Melanogenic Effects

In a controlled study using B16F10 murine melanoma cells, this compound was tested for its anti-melanogenic effects:

  • Methodology : Cells were treated with various concentrations of the compound alongside stimulators like IBMX and α-MSH.
  • Results : The compound significantly reduced melanin content in a dose-dependent manner, indicating its potential as a therapeutic agent for skin hyperpigmentation .

Case Study 2: Cytotoxicity Assessment

Further investigations into cytotoxic effects revealed that while some analogs exhibited cytotoxicity at higher concentrations, this compound demonstrated minimal cytotoxic effects at concentrations below 20 µM over 72 hours .

Data Summary

Biological ActivityAssay TypeIC50 Value (µM)Notes
Tyrosinase InhibitionMushroom Tyrosinase1.12Strongest among tested analogs
Antioxidant ActivityDPPH Assay-Comparable to ascorbic acid
CytotoxicityB16F10 Cell Line>20Minimal cytotoxicity observed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate exhibit potent anticancer properties. For instance, derivatives of benzothiazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The structural features of these compounds allow them to interact with specific biological targets, enhancing their therapeutic efficacy against cancer cells.

Mechanism of Action
The mechanism through which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, studies have shown that certain benzothiazole derivatives inhibit histone methyltransferases, thereby affecting gene expression related to cell cycle regulation and apoptosis .

Agricultural Science Applications

Biopesticide Development
this compound may also play a role in the development of eco-friendly biopesticides. Given the rising concerns over chemical pesticide residues in food and the environment, research into botanical pesticides has gained momentum. Compounds derived from plants exhibiting similar structures have shown promise in controlling agricultural pests effectively while minimizing environmental impact.

Case Studies
Several case studies have highlighted the use of plant-derived compounds for pest management. For instance, studies on essential oils from various plants have demonstrated significant insecticidal activity against common agricultural pests. The potential for synthesizing derivatives like this compound as a biopesticide could leverage these findings to create more effective pest control solutions .

Biocontrol Strategies

Fungal Pathogen Management
In the context of biocontrol strategies, this compound can be explored for its antifungal properties. Recent research has focused on the use of such compounds to manage fungal pathogens affecting crops. For example, studies have shown that certain benzothiazole derivatives can inhibit the growth of pathogens like Botrytis cinerea, a major threat to crops like cannabis .

Summary Table of Applications

Application Area Specific Use Research Findings
Medicinal ChemistryAnticancer ActivityInhibition of cancer cell proliferation
Agricultural ScienceBiopesticide DevelopmentEffective against agricultural pests
Biocontrol StrategiesFungal Pathogen ManagementInhibition of Botrytis cinerea growth

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) group undergoes nucleophilic substitution under basic conditions. This reaction is particularly useful for introducing alkyl or aryl groups via displacement of the amino group.

Reaction TypeReagents/ConditionsProductReference
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°CMethyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-(alkylsulfamoyl)-1,3-benzothiazol-3-yl]acetate
ArylationAr-B(OH)₂, Cu(OAc)₂, DMSO, 100°CAryl-sulfamoyl derivatives

Mechanistic Insights : The reaction proceeds via deprotonation of the sulfamoyl group to generate a nucleophilic amine, which attacks electrophilic reagents (e.g., alkyl halides or aryl boronic acids). Copper catalysis facilitates cross-coupling in arylation reactions.

Oxidation of the Thiazole Ring

The benzothiazole core is susceptible to oxidation, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

Reaction TypeReagents/ConditionsProductReference
SulfoxidationmCPBA, CH₂Cl₂, 0°CSulfoxide-containing analog
SulfonationH₂O₂, AcOH, 70°CSulfone derivative

Notable Findings :

  • mCPBA (meta-chloroperbenzoic acid) selectively oxidizes the thiazole sulfur to sulfoxide without over-oxidation to sulfone.

  • Stronger oxidizing agents like H₂O₂ in acetic acid yield sulfones, altering electronic properties for enhanced biological activity.

Reduction of the Imine Bond

The imine (C=N) group is reducible to an amine under catalytic hydrogenation or hydride transfer conditions.

Reaction TypeReagents/ConditionsProductReference
Catalytic HydrogenationH₂, Pd/C, MeOH, 25°CMethyl 2-[2-(3,5-dimethoxybenzoyl)amino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Hydride ReductionNaBH₄, EtOH, 0°CSecondary amine derivative

Mechanistic Pathway : Hydrogenation cleaves the C=N bond via adsorption on the palladium surface, while NaBH₄ transfers a hydride ion to the imine carbon. The amine products exhibit improved solubility and altered pharmacodynamics.

Ester Hydrolysis

The methyl ester group is hydrolyzable to carboxylic acid under acidic or basic conditions, enabling further functionalization.

Reaction TypeReagents/ConditionsProductReference
Acidic HydrolysisHCl (6M), H₂O, reflux2-[2-(3,5-Dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetic acid
Basic HydrolysisNaOH (2M), EtOH/H₂O, 60°CSodium salt of the carboxylic acid

Applications : The carboxylic acid serves as a precursor for amide bond formation or metal-organic framework (MOF) synthesis.

Cycloaddition Reactions

The electron-deficient thiazole ring participates in [4+2] Diels-Alder reactions with dienes, forming polycyclic structures.

Reaction TypeReagents/ConditionsProductReference
Diels-Alder1,3-Butadiene, toluene, 110°CHexahydrobenzothiazole-fused adduct

Key Insight : The reaction proceeds via inverse-electron-demand cycloaddition, with the thiazole acting as a dienophile. Regioselectivity is controlled by the electron-withdrawing imine group.

Functionalization via Radical Pathways

Recent studies suggest potential radical-mediated reactions under metal catalysis, analogous to trifluoromethylation mechanisms observed in hypervalent iodine systems . While direct evidence for the target compound is limited, related benzothiazoles undergo radical alkylation or arylation using reagents like 1 (PhI(O₂CCF₃)₂) or 2 (PhSO₂CF₃) .

Stability and Reactivity Considerations

PropertyObservationImpact on ReactivityReference
Thermal StabilityStable ≤ 150°CEnables high-temperature reactions
PhotoreactivityUV-induced decompositionRequires light-protected storage

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Benzothiazole Derivatives: The compound shares its benzothiazole core with derivatives like methyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate (CAS: 865200-00-6), differing in substituents at the 2-position. The sulfonyl group in the latter may enhance solubility compared to the dimethoxybenzoyl group in the target compound .
  • Triazine-Based Compounds : Metsulfuron methyl ester () contains a triazine ring instead of benzothiazole, with a sulfonylurea bridge. This structural difference confers herbicidal activity via acetolactate synthase inhibition, unlike the target compound’s uncharacterized mode of action .

Functional Group Analysis

  • Methoxy Groups : The 3,5-dimethoxy and 6-methoxy substituents in the target compound increase lipophilicity (logP ~3.5 estimated), contrasting with polar sulfonylurea groups in metsulfuron methyl ester (logP ~1.8) .
  • Ester Moieties : The methyl ester in both the target compound and metsulfuron methyl ester is susceptible to hydrolysis under basic conditions, as seen in ’s hydrolysis of benzimidazole derivatives .

Table 1: Key Structural Features

Compound Core Structure Key Substituents logP (Estimated)
Target Compound (865200-00-6) Benzothiazole 3,5-Dimethoxybenzoyl, 6-methoxy ~3.5
Metsulfuron Methyl Ester Triazine Sulfonylurea, methyl ester ~1.8
756490-40-1 () Benzothiazole Thiophene-acetyl, pyridine hydrazide ~2.9

Solubility and Stability

  • Solubility : The target compound’s methoxy groups reduce aqueous solubility compared to sulfonylurea herbicides (e.g., metsulfuron methyl ester), which exhibit higher solubility in polar solvents .
  • Stability : The ester group may hydrolyze under alkaline conditions, as observed in ’s hydrolysis of benzimidazole esters .

Potential Bioactivity

  • Benzothiazole Pharmacophore: The benzothiazole core is associated with antitumor activity in compounds like 2-(4-aminophenyl)benzothiazoles.
  • Agrochemical Contrast : Unlike triazine-based herbicides (), the target compound’s lack of a sulfonylurea group suggests divergent biological targets, possibly in antimicrobial or kinase inhibition .

Crystallographic and Computational Analysis

  • Structural Elucidation : Programs like SHELXL () and ORTEP-III () are critical for determining bond lengths and angles in similar compounds. For example, the benzothiazole ring in the target compound likely exhibits planarity, with dihedral angles <10° between the benzoyl and thiazole groups .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Formation of the benzothiazole core using Hantzsch thiazole synthesis, where α-halocarbonyl compounds react with thiourea derivatives under reflux conditions .
  • Step 2 : Introduction of the imino group via condensation of 6-methoxy-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride in anhydrous solvents (e.g., CHCl₃ or DCM) under basic conditions (e.g., DIPEA) to activate the amine .
  • Step 3 : Esterification of the intermediate using methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield the final product .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates (e.g., δ ~3.76 ppm for methoxy groups in ¹H NMR) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • X-ray Diffraction : For unambiguous structural determination, especially to resolve stereochemical ambiguities in the imino-benzothiazole system .
  • Elemental Analysis : To validate purity (>95%) by matching calculated and observed C, H, N, and S percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected peaks in NMR or deviations in HRMS) may arise from:

  • Tautomerism : The imino group (C=N) can exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR or computational modeling to identify dominant tautomers .
  • Impurities : Trace solvents or byproducts (e.g., unreacted benzoyl chloride) can skew results. Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) and reanalyze .
  • Crystallographic Artifacts : X-ray data may reveal intermolecular interactions (e.g., H-bonded dimers) that stabilize non-equilibrium conformations. Compare with solution-phase IR or Raman spectra to validate .

Q. What strategies optimize synthetic yield for scale-up studies?

Key considerations include:

  • Reagent Stoichiometry : Use 1.1–1.2 equivalents of 3,5-dimethoxybenzoyl chloride to drive the condensation reaction to completion .
  • Catalysis : Add catalytic AcOH (5 drops) during imine formation to accelerate kinetics and reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates, while ethanol or EtOAc improves crystallization .
  • Temperature Control : Maintain −35°C during triazine coupling steps to prevent decomposition .

Q. How can the biological activity of this compound be mechanistically investigated?

For pharmacological studies:

  • Enzyme Inhibition Assays : Test activity against kinases or proteases, as benzothiazole derivatives often target ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) .
  • Molecular Docking : Model interactions with proteins (e.g., COX-2 or EGFR) using software like AutoDock Vina, focusing on H-bonding with the imino group and π-π stacking with the benzothiazole ring .
  • Cytotoxicity Screening : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, comparing with structurally related compounds to establish SAR .

Q. What methods assess the compound’s stability under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C) to guide storage conditions .
  • pH Stability Studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC at λ = 254 nm .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

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